molecular formula C22H21ClN2S B3740172 N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea

N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea

Cat. No. B3740172
M. Wt: 380.9 g/mol
InChI Key: WSKQJKVCLZTFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as DPTU, is a synthetic compound that has been widely used in scientific research. DPTU belongs to the class of thiourea compounds, which are known for their diverse biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to inhibit the activity of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to have several biochemical and physiological effects. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to reduce oxidative stress and inflammation in various tissues, such as the brain, liver, and kidney. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is a stable compound that can be easily synthesized and stored. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is also a relatively inexpensive compound that can be used in high-throughput screening assays. However, N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea also has some limitations for lab experiments. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has a low solubility in water, which can limit its bioavailability in vivo. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea also has a high lipophilicity, which can affect its distribution and metabolism in vivo.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea. One direction is to investigate the structure-activity relationship of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea in vivo to optimize its dosing and administration. A third direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Overall, the research on N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has the potential to provide new insights into the mechanisms of oxidative stress and inflammation and to identify new therapeutic targets for various diseases.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been widely used in scientific research as a tool compound to study the function of various biological systems. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to modulate the activity of several enzymes, such as cytochrome P450, monoamine oxidase, and peroxidase. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been used to investigate the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,3-diphenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2S/c23-19-11-13-20(14-12-19)25-22(26)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKQJKVCLZTFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(3,3-diphenylpropyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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